molecular formula C6H2Cl4 B165215 1,2,3,4-Tetrachlorobenzene CAS No. 634-66-2

1,2,3,4-Tetrachlorobenzene

Cat. No.: B165215
CAS No.: 634-66-2
M. Wt: 215.9 g/mol
InChI Key: GBDZXPJXOMHESU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, distinguished by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid with a melting point of 47°C and a boiling point of 254°C .

Preparation Methods

1,2,3,4-Tetrachlorobenzene can be synthesized through the chlorination of 1,3,5-trichlorobenzene. This process involves the electrophilic halogenation of the benzene ring, where chlorine atoms are introduced into the aromatic system under controlled conditions . The reaction typically requires a catalyst such as iron(III) chloride and is carried out at elevated temperatures to ensure complete chlorination.

Industrial production of this compound often involves similar chlorination processes, with the use of large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

1,2,3,4-Tetrachlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .

Scientific Research Applications

Chemical Properties and Environmental Behavior

1,2,3,4-Tetrachlorobenzene is a solid at room temperature with low volatility and solubility. It exhibits moderate volatility once dissolved and has a strong affinity for organic matter . Its persistence in the environment makes it a subject of study in various fields including environmental science and toxicology.

Industrial Applications

  • Intermediate in Chemical Manufacturing :
    • 1,2,3,4-TeCB is primarily used as an intermediate in the production of pesticides such as fungicides and herbicides. It has been involved in the synthesis of compounds like 2,4,5-trichlorophenol (TCP), which is a precursor to several herbicides .
    • Historically, it was also utilized in dielectric fluids for transformers and as a carrier in dye formulations; however, these uses are now being phased out due to environmental concerns .
  • Environmental Monitoring :
    • The compound serves as a model substance for studying chlorobenzenes' behavior in soil and aquatic environments. It has been used to develop methods for detecting chlorinated compounds in environmental samples .

Scientific Research Applications

  • Biodegradation Studies :
    • Research has demonstrated that 1,2,3,4-TeCB can be biodegraded by various microbial communities under anaerobic conditions. A study indicated that the presence of plant roots (e.g., Typha latifolia) enhances the biodegradation rate by providing organic acids that stimulate microbial activity . This highlights its potential use in bioremediation strategies.
    • Specific bacteria such as Pseudomonas species have been identified to degrade 1,2,3,4-TeCB aerobically. These microorganisms utilize the compound as a carbon source, showcasing its role in microbial ecology and potential applications in bioremediation technologies .
  • Phytoremediation :
    • The effectiveness of using native wetland plants to enhance the degradation of 1,2,3,4-TeCB has been explored. Studies suggest that integrating plants into contaminated sites can significantly improve dechlorination processes due to increased microbial activity stimulated by root exudates .

Toxicological Studies

  • Health Impact Assessments :
    • Toxicological evaluations have indicated that 1,2,3,4-TeCB poses risks to human health and the environment. It is classified as "toxic" under Canadian environmental regulations due to its persistence and potential to bioaccumulate .
    • Developmental studies have shown no adverse effects at low concentrations; however, ongoing assessments are necessary to understand its long-term impacts on human health and ecosystems .

Case Studies

Study Focus Findings
Lin (2003)Biodegradation in soilsComplete biodegradation observed with varying microbial communities; enhanced degradation with plant roots present .
Pseudomonas Study (1998)Aerobic degradationFirst demonstration of aerobic mineralization by isolated bacterial cultures; indicates potential for bioremediation applications .
Environmental Fate ModelingDistribution in environmentsShows tendency to partition into soil and sediments; slow volatilization indicates long-term environmental persistence .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachlorobenzene involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to cellular damage and toxicity. It is known to induce oxidative stress and generate reactive oxygen species, which can further damage cellular components .

Comparison with Similar Compounds

1,2,3,4-Tetrachlorobenzene is similar to other chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene. its unique chlorine atom arrangement gives it distinct physical and chemical properties. For example, 1,2,4,5-tetrachlorobenzene has a higher melting point and different reactivity due to the symmetrical arrangement of chlorine atoms .

Similar compounds include:

Biological Activity

1,2,3,4-Tetrachlorobenzene (TeCB) is a chlorinated aromatic hydrocarbon known for its environmental persistence and potential biological effects. This article reviews the biological activity of TeCB, focusing on its metabolism, toxicity, and degradation pathways based on diverse research findings.

This compound is an isomer of tetrachlorobenzene with the molecular formula C6H2Cl4. Its structure consists of a benzene ring with four chlorine substituents at the 1, 2, 3, and 4 positions. This configuration contributes to its stability and resistance to degradation in environmental settings.

Metabolism and Degradation

Research has shown that certain bacteria can metabolize TeCB. A notable study demonstrated the aerobic degradation of TeCB by a pure culture of Pseudomonas sp., which utilized TeCB as the sole carbon and energy source. The degradation process involved initial dioxygenase activity leading to the formation of intermediates such as tetrachlorocatechol .

Key Findings on Metabolism

  • Bacterial Strains : The study isolated a gram-negative bacterium capable of degrading TeCB, indicating potential bioremediation applications .
  • Metabolites : The metabolic pathway included the formation of chlorinated catechols and further transformation into various organic acids .
  • Enzyme Activity : High specific enzyme activities were observed for chlorinated substrates, suggesting an efficient metabolic pathway for TeCB degradation .

Toxicological Effects

The toxicity of TeCB has been investigated in various animal models. Studies on squirrel monkeys revealed that oral administration of TeCB led to significant bioaccumulation and metabolic changes. The compound was found to induce hepatic enzyme activities associated with toxicity, such as ethoxyresorufin-O-deethylase (EROD) activity .

Toxicological Insights

  • Acute Effects : Exposure to TeCB has been linked to neurotoxic and hepatotoxic effects in various species .
  • Chronic Effects : Long-term exposure may increase cancer risk due to its dioxin-like properties and activation of the aryl hydrocarbon receptor (AhR) .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of TeCB. In vitro assays indicated that TeCB exhibited varying degrees of antibacterial activity against several gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for different bacterial strains were reported as follows:

CompoundB. subtilisP. aeruginosaB. megateriumC. albicans
This compound200 µg/ml100 µg/ml800 µg/mlNot active

This table highlights that while TeCB shows some effectiveness against specific bacteria, it is less effective against fungi like Candida albicans.

Case Studies

  • Bioremediation Case Study : A field study demonstrated the successful degradation of TeCB in contaminated soil using enriched microbial consortia from a pesticide production site. This case emphasizes the potential for using microbial metabolism in bioremediation strategies for chlorinated compounds .
  • Toxicokinetics in Fish : A physiologically based toxicokinetic model applied to fish species indicated that exposure to sediment-bound TeCB resulted in significant uptake and associated toxic effects such as EROD induction and histopathological changes in liver tissues .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,2,3,4-TeCB in environmental water samples?

A validated method using headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry (HS-SPME/GC-MS/MS) achieves high sensitivity for chlorobenzenes in water. This technique minimizes matrix interference and allows detection at trace levels (e.g., sub-ppb). Calibration requires certified standard solutions (e.g., 1,2,3,4-TeCB in acetone at 1000 μg/mL), as specified in environmental monitoring protocols like HJ 1079-2019 .

Q. What are the critical physicochemical properties of 1,2,3,4-TeCB for environmental modeling?

Key properties include:

PropertyValueSource
Molecular weight215.892 g/mol
Log Kow (octanol-water)4.94 (determined via slow-stirring method)
Vapor pressure0.011 mmHg (25°C)
Water solubility3.4 mg/L (20°C)
These parameters inform fate-and-transport models for predicting persistence and bioaccumulation potential.

Q. How does 1,2,3,4-TeCB behave in soil and groundwater systems?

1,2,3,4-TeCB exhibits slow volatilization and dissolution in soil, with adsorbed phases persisting for years. In groundwater, plumes are typically small due to dilution and partial volatilization. Long-term monitoring is essential, as residual contamination can re-mobilize .

Advanced Research Questions

Q. How can microbial consortia degrade 1,2,3,4-TeCB under anaerobic conditions?

Dehalococcoides-enriched cultures dechlorinate 1,2,3,4-TeCB to trichlorobenzenes via reductive dehalogenation, mediated by nine putative reductive dehalogenase (RDase) enzymes. However, growth-linked degradation remains unconfirmed for 1,2,3,4-TeCB, suggesting cometabolism or energy-limitation . Contrastingly, Pseudomonas chlororaphis RW71 aerobically mineralizes 1,2,3,4-TeCB via a chlorocatechol pathway , releasing stoichiometric chloride. Key intermediates include tetrachlorocatechol and dichloro-3-oxoadipic acid, confirmed by enzyme assays and metabolite profiling .

Q. How should researchers address contradictions in biodegradation data across studies?

Discrepancies arise from strain-specific metabolic capabilities and experimental conditions:

  • Dehalococcoides requires electron donors (e.g., H2) and lacks growth on 1,2,3,4-TeCB .
  • Pseudomonas strains require oxygen and carbon source induction .
    Recommendation : Validate degradation pathways using stable-isotope probing (SIP) and meta-omics to resolve strain-specific activity.

Q. What statistical approaches are robust for analyzing censored environmental data (e.g., non-detects) for 1,2,3,4-TeCB?

The EnvStats R package implements EPA-approved methods for censored datasets. For example:

  • Use the three-parameter lognormal distribution to model skewed concentration data.
  • Apply the Kolmogorov-Smirnov test (critical values in ProUCL.Crit.Vals.for.KS.Test.for.Gamma.array) to assess goodness-of-fit .

Q. What experimental design considerations are critical for studying 1,2,3,4-TeCB bioaccumulation?

  • Exposure matrix : Include lipid-rich organisms (e.g., fish) due to 1,2,3,4-TeCB’s high Log Kow.
  • Analytical controls : Use deuterated analogs (e.g., 1,2,3,4-TeCB-d2) to correct for extraction losses .
  • Temporal sampling : Monitor depuration kinetics, as bioaccumulation potential remains understudied .

Q. Methodological Notes

  • Standard Solutions : Use certified reference materials (e.g., 1,2,3,4-TeCB in cyclohexane at 10 mg/L) for calibration .
  • Quality Control : Spike recovery tests with 3,4,5,6-tetrachlorobenzene-1,2-diol (95% purity) ensure analytical accuracy .

Properties

IUPAC Name

1,2,3,4-tetrachlorobenzene
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InChI

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
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InChI Key

GBDZXPJXOMHESU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
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Molecular Formula

C6H2Cl4
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DSSTOX Substance ID

DTXSID6026088
Record name 1,2,3,4-Tetrachlorobenzene
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Molecular Weight

215.9 g/mol
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Physical Description

1,2,3,4-tetrachlorobenzene appears as white to off-white crystals. (NTP, 1992), White solid; [Hawley] Colorless crystals; [MSDSonline]
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Boiling Point

489 °F at 760 mmHg (NTP, 1992), 254 °C @ 760 MM HG
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and carbon disulfide., In water, 5.92 mg/l at 25 °C.
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Density

1.70 kg/l
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Vapor Pressure

1 mmHg at 155.3 °F ; 5 mmHg at 211.3 °F; 760 mmHg at 489 °F (NTP, 1992), 0.03 [mmHg], 3.9X10-2 mm Hg at 25 °C
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Color/Form

Colorless needles

CAS No.

634-66-2, 13280-72-3, 63697-20-1
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Melting Point

113 to 115 °F (NTP, 1992), 47.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 13353035
1,2,3,4-Tetrachlorobenzene
CID 13353035
1,2,3,4-Tetrachlorobenzene
CID 13353035
CID 13353035
1,2,3,4-Tetrachlorobenzene
CID 13353035
CID 13353035
1,2,3,4-Tetrachlorobenzene
CID 13353035
CID 13353035
1,2,3,4-Tetrachlorobenzene
CID 13353035
CID 13353035
1,2,3,4-Tetrachlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.